4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid is an organic compound that features a naphthalene ring and a benzoic acid moiety connected via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid typically involves the following steps:
Formation of the Amide Bond: The naphthalene-2-carbonyl chloride is reacted with 4-aminomethylbenzoic acid in the presence of a base such as triethylamine. This reaction forms the amide bond between the naphthalene and benzoic acid moieties.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The amide linkage can be targeted in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Nucleophilic Substitution: Amide derivatives with different substituents.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The naphthalene ring can participate in π-π interactions, while the amide linkage can form hydrogen bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: Shares the naphthalene moiety but lacks the amide linkage and benzoic acid group.
4-Aminomethylbenzoic acid: Contains the benzoic acid moiety but lacks the naphthalene ring.
Naphthalene-2-carbonyl chloride: A precursor in the synthesis of the target compound, containing the naphthalene moiety and a reactive acyl chloride group.
Uniqueness
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid is unique due to its combination of a naphthalene ring and a benzoic acid moiety connected via an amide linkage. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
208175-66-0 |
---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-[(naphthalene-2-carbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C19H15NO3/c21-18(17-10-9-14-3-1-2-4-16(14)11-17)20-12-13-5-7-15(8-6-13)19(22)23/h1-11H,12H2,(H,20,21)(H,22,23) |
InChI Key |
DJLTYYCIGWOEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.